molecular formula C15H19Cl2FN4 B1402654 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361118-68-4

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402654
CAS No.: 1361118-68-4
M. Wt: 345.2 g/mol
InChI Key: VQAIYVPIGLJOAC-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a pyrimidine derivative featuring a 3-fluorophenyl substituent at the 5-position and a piperidin-3-yl group at the 4-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

5-(3-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4.2ClH/c16-12-5-1-3-10(7-12)13-9-19-15(17)20-14(13)11-4-2-6-18-8-11;;/h1,3,5,7,9,11,18H,2,4,6,8H2,(H2,17,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAIYVPIGLJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NC=C2C3=CC(=CC=C3)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine core.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone intermediate of the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods such as chromatography, and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group and pyrimidine ring enable nucleophilic substitutions under controlled conditions.

Fluorophenyl Reactivity :
The electron-withdrawing fluorine atom at the meta-position activates the aromatic ring for nucleophilic aromatic substitution (NAS). For example:

  • Hydroxylation : Reactive under alkaline conditions (e.g., NaOH/H₂O at 120°C), yielding 3-hydroxyphenyl derivatives.

  • Amination : Achieved using NH₃ in DMSO at 80°C, replacing fluorine with an amine group.

Pyrimidine Ring Substitution :
The C-2 amine and C-4 piperidinyl groups direct reactivity at C-5 and C-6 positions:

  • Halogenation : Treatment with POCl₃/PCl₅ converts the C-2 amine to a chloro group, enabling further coupling reactions .

  • Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids at C-5 (e.g., using Pd(PPh₃)₄, K₂CO₃, 90°C) .

Table 1: Nucleophilic Substitution Conditions and Outcomes

Substrate PositionReagents/ConditionsProductYield*
C-5 (Pyrimidine)POCl₃, PCl₅, 110°C, 6h5-(3-Fluorophenyl)-2-chloro-4-(piperidin-3-yl)pyrimidine75%
FluorophenylNaOH (10%), H₂O, 120°C, 12h3-Hydroxyphenyl derivative68%

*Yields are illustrative based on analogous reactions.

Coupling and Functionalization Reactions

Amide Bond Formation :
The C-2 amine undergoes acylation or sulfonylation:

  • Acetylation : Reacts with acetyl chloride (Et₃N, DCM, 0°C → RT) to form N-acetyl derivatives .

  • Sulfonylation : Treatment with tosyl chloride (pyridine, 50°C) yields sulfonamide analogs .

Piperidine Modifications :
The piperidine nitrogen participates in:

  • Boc Protection : tert-Butyl dicarbonate (Boc₂O) in THF with DMAP .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I, K₂CO₃, DMF) to form N-alkylated derivatives .

Table 2: Coupling Reaction Parameters

Reaction TypeReagentsConditionsProduct
AcylationAcetyl chloride, Et₃NDCM, 0°C → RT, 12hN-Acetylpyrimidine
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 8hBiarylpyrimidine

Oxidation and Reduction Pathways

Piperidine Oxidation :

  • N-Oxide Formation : mCPBA (3-chloroperoxybenzoic acid) in DCM converts the piperidine nitrogen to an N-oxide .
    Pyrimidine Reduction :

  • Catalytic Hydrogenation : H₂/Pd-C in EtOH reduces the pyrimidine ring to a tetrahydropyrimidine.

Ring Functionalization and Cycloadditions

Diels–Alder Reactions :
The pyrimidine ring acts as a dienophile in cycloadditions with conjugated dienes (e.g., 1,3-butadiene derivatives) under microwave irradiation (140°C, 45 min) .

Friedel–Crafts Acylation :
The fluorophenyl group participates in electrophilic substitution when activated by AlCl₃, enabling acyl group insertion at the para-position .

Key Mechanistic Insights

  • Electronic Effects : The fluorine atom enhances NAS reactivity at the phenyl ring while deactivating it toward electrophilic substitution.

  • Steric Guidance : The piperidinyl group at C-4 directs substituents to the C-5 position due to steric hindrance .

Scientific Research Applications

Oncology

Research has demonstrated that 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride exhibits potent antitumor activity. It is particularly effective against various cancer cell lines due to its ability to disrupt cell cycle regulation and promote apoptosis:

Cancer Type Effectiveness Reference
Breast CancerInduces apoptosis
Lung CancerInhibits tumor growth
Colorectal CancerEnhances chemotherapy effects

Neurology

The compound has also shown promise in neurological applications, particularly for neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal survival and function:

Condition Potential Application Reference
Alzheimer's DiseaseNeuroprotective effectsOngoing studies
Parkinson's DiseasePotential for symptom reliefOngoing studies

Case Study 1: Breast Cancer Treatment

In a preclinical study, this compound was administered to mice with breast cancer xenografts. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in breast cancer treatment.

Case Study 2: Neuroprotection in Alzheimer's Models

A study involving transgenic mice models of Alzheimer’s disease demonstrated that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests a dual role in both neuroprotection and potential therapeutic benefits for cognitive decline.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects in disease models.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidine core is shared with several pharmacologically active molecules, but substituent variations critically influence activity and selectivity:

Compound Name Core Structure Substituents Key Differences Reference
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride Pyrimidine 5-(3-fluorophenyl), 4-(piperidin-3-yl) Reference compound N/A
4-(1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine dihydrochloride Imidazole-pyrimidine hybrid 4-(4-fluorophenyl), 1-cyclohexyl Hybrid core reduces pyrimidine flexibility; 4-fluorophenyl may alter binding
AZD1152 (Quinazoline derivative) Quinazoline Fluorophenyl-linked pyrazole-quinazoline Larger core with phosphate group; targets Aurora kinases
3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride (Compound 19) Pyrimidine 2-(imidazolyl)pyrimidine, ethylpropan-1-amine chain Extended alkyl chain may improve membrane permeability

Key Observations :

  • Core Flexibility : Pyrimidine-based compounds (e.g., the target and Compound 19) exhibit greater conformational flexibility than rigid hybrids (e.g., imidazole-pyrimidine in ), which could influence target engagement .

Biological Activity

Overview

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a synthetic compound with a pyrimidine core, characterized by the presence of a fluorophenyl group and a piperidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various neurological disorders and cancers. Its unique structural features contribute to its biological activity, making it a subject of extensive research.

Molecular Formula: C15H19Cl2FN4
Molecular Weight: 345.25 g/mol
CAS Number: 1361118-68-4

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in cellular pathways. It may act as an inhibitor or modulator of various signaling pathways, influencing cellular responses. For instance, studies suggest that it may target metabotropic glutamate receptors (mGluR5), which are implicated in several CNS disorders .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, suggesting potential as an anticancer agent. For example, it has shown enhanced cytotoxic effects compared to standard chemotherapeutics in specific cancer models .

Neuropharmacological Effects

The compound's interaction with mGluR5 suggests potential applications in treating conditions such as schizophrenia and anxiety disorders. Positive allosteric modulation of mGluR5 could enhance glutamate signaling, providing therapeutic benefits without the side effects associated with direct agonists .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

CompoundStructureBiological Activity
5-(3-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochlorideChlorine instead of FluorineModerate anticancer activity
5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amineFluorine at different positionLower potency than the target compound

The fluorine atom enhances lipophilicity and metabolic stability, contributing to improved biological activity compared to analogs .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study involving various human cancer cell lines, this compound demonstrated IC50 values ranging from 0.1 to 1 µM, indicating potent anticancer properties across multiple tumor types .
  • Neuropharmacological Studies : Experimental models assessing the compound's effects on mGluR5 showed significant improvements in cognitive function and reduced anxiety-like behaviors in rodent models, supporting its potential as a therapeutic agent for CNS disorders .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) with ≥95% purity thresholds for quantitative analysis . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For intermediates, employ spectrophotometric techniques such as diazotization-coupled assays with H-acid or N-(1-naphthyl)ethylenediamine .
  • Key Parameters : Column selection (C18 for reverse-phase HPLC), mobile phase optimization, and calibration with certified reference standards.

Q. How should this compound be stored to ensure stability and safety in laboratory settings?

  • Protocols : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or decomposition . Use desiccants to mitigate moisture absorption. For handling, wear nitrile gloves, goggles, and lab coats. Avoid heat sources and sparks due to potential combustible byproducts .
  • Waste Management : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. What computational strategies optimize the synthesis route for this compound?

  • Approach : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Use reaction path search algorithms to identify energetically favorable conditions . Pair computational predictions with high-throughput experimentation to validate optimal solvents, catalysts (e.g., Pd for cross-coupling), and temperatures .
  • Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% in analogous pyrimidine syntheses .

Q. How can crystallographic data contradictions in pyrimidine derivatives be resolved?

  • Resolution : Perform single-crystal X-ray diffraction to analyze dihedral angles, hydrogen bonding (e.g., N–H⋯N interactions), and packing motifs . Compare experimental data with computational crystallography tools (e.g., Mercury CSD) to reconcile structural anomalies. For polymorphic forms, conduct differential scanning calorimetry (DSC) to assess thermal stability .

Q. What experimental design strategies minimize variability in piperidinyl-pyrimidine synthesis?

  • Design : Implement factorial design (e.g., Box-Behnken) to evaluate critical variables: reaction time, temperature, and stoichiometry of 3-fluorophenyl precursors . Use response surface methodology (RSM) to model interactions between parameters and maximize yield .
  • Example : A 2^3 factorial design reduced the number of experiments by 30% while maintaining >85% yield in analogous heterocyclic syntheses .

Q. How does hydrochloride salt formation impact solubility and bioavailability?

  • Assessment : Conduct solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) at physiological pH. Compare free base and salt forms using shake-flask or HPLC-UV methods. For bioavailability, use in vitro permeability assays (e.g., Caco-2 monolayers) and correlate with logP values .
  • Findings : Hydrochloride salts typically enhance aqueous solubility by 2–3 orders of magnitude, critical for oral absorption .

Q. What safety protocols are critical for scaling up halogenated pyrimidine synthesis?

  • Safety Measures : Conduct hazard operability (HAZOP) studies to identify risks in exothermic reactions. Use jacketed reactors with temperature-controlled cooling systems. Implement real-time gas monitoring for toxic byproducts (e.g., HF) .
  • Regulatory Compliance : Follow ISO 9001 guidelines for batch documentation and OSHA standards for personal protective equipment (PPE) during scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

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